molecular formula C21H23N3O B2514396 1-(2,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847395-19-1

1-(2,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2514396
CAS No.: 847395-19-1
M. Wt: 333.435
InChI Key: ZTQVZVRIBLHFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2,5-dimethylphenyl substituent at the 1-position and a 1-ethyl-1H-1,3-benzodiazol-2-yl group at the 4-position. Pyrrolidin-2-one derivatives are a well-studied class of heterocyclic compounds, often explored for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-4-23-18-8-6-5-7-17(18)22-21(23)16-12-20(25)24(13-16)19-11-14(2)9-10-15(19)3/h5-11,16H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQVZVRIBLHFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic compound belonging to the class of benzodiazoles and pyrrolidines. Due to its unique structural features, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O. The compound features a pyrrolidine ring substituted with a dimethylphenyl group and a benzodiazole moiety, which are known to influence biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a study evaluated various benzimidazole derivatives for their antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that similar compounds could also demonstrate potent anticancer activity .

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC82720.46 ± 8.633D
Compound 9NCI-H35816.00 ± 9.383D

These findings suggest that the structural components of the compound may facilitate interactions with DNA or inhibit enzymes involved in cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, compounds containing similar structural motifs have been evaluated for antimicrobial activity. A study tested various derivatives against Gram-positive and Gram-negative bacteria using broth microdilution methods. Compounds demonstrated varying levels of antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 μg/mL
Compound BS. aureus8 μg/mL

The biological activity of this compound is hypothesized to involve several mechanisms:

DNA Interaction : Similar compounds have been shown to intercalate into DNA or bind within the minor groove, potentially inhibiting DNA-dependent enzymes and disrupting cellular replication processes .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

Several case studies have examined the efficacy of related compounds in preclinical models:

  • Study on Antitumor Activity : A recent study evaluated a series of benzimidazole derivatives in vivo against human lung cancer xenografts in mice. Results indicated that certain derivatives significantly reduced tumor growth compared to controls .
  • Antibacterial Efficacy : Another case study focused on a derivative with similar structural characteristics that demonstrated effective inhibition against multi-drug resistant strains of bacteria, showcasing its potential as a novel antibiotic agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound
1-(2,5-Dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Likely C₂₁H₂₂N₃O ~332.4 (estimated) 2,5-Dimethylphenyl (electron-donating), 1-ethylbenzodiazol Not reported in evidence
Compound A
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
C₁₂H₁₁ClN₄O₃S ~326.6 (calculated) 5-Chloro-2-hydroxyphenyl (electron-withdrawing), thioxo-oxadiazol 1.5× ascorbic acid antioxidant activity (DPPH assay)
Compound B
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
C₁₃H₁₃ClN₄O₂S ~324.6 (calculated) 5-Chloro-2-hydroxyphenyl, methyl-thioxo-triazol 1.35× ascorbic acid antioxidant activity (DPPH assay)
Compound C
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
C₂₆H₂₁N₃O₃ 423.5 4-Methylbenzoyl, 4-methylphenyl Not reported in evidence

Key Observations:

Substituent Effects on Bioactivity: Compounds A and B () exhibit enhanced antioxidant activity compared to ascorbic acid, attributed to electron-withdrawing groups (e.g., chloro, hydroxyl) and sulfur-containing moieties (thioxo-oxadiazol/triazol), which stabilize radical intermediates . The ethyl group on the benzodiazol ring in the target compound could enhance metabolic stability compared to methyl groups in Compound C .

Molecular Weight and Pharmacokinetics :

  • The target compound (~332.4 g/mol) is smaller than Compound C (423.5 g/mol) but larger than Compounds A and B (~324–326 g/mol). Higher molecular weight in Compound C may limit bioavailability, whereas the target compound’s intermediate size could balance solubility and absorption.

Benzodiazol vs. In contrast, Compounds A and B utilize sulfur-containing heterocycles (oxadiazol/triazol), which may engage in hydrogen bonding or metal chelation.

Research Implications and Gaps

While the provided evidence highlights the importance of substituent selection in pyrrolidin-2-one derivatives, direct data for the target compound remain sparse. Future studies should prioritize:

  • Synthesis and Activity Testing : Experimental validation of the target compound’s antioxidant, antimicrobial, or enzyme-inhibitory activities.
  • Computational Modeling : DFT or molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors).
  • Comparative Pharmacokinetics : Investigations into the metabolic stability, solubility, and bioavailability of ethyl-substituted benzodiazol derivatives versus methyl analogs.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical substructures:

  • 1H-1,3-benzodiazole core with an ethyl substituent at N1
  • Pyrrolidin-2-one ring substituted at C4 with the benzodiazole moiety
  • 2,5-Dimethylphenyl group attached to the pyrrolidinone nitrogen

Key disconnections involve:

  • Fragment A : Formation of the benzodiazole via cyclocondensation of o-phenylenediamine derivatives
  • Fragment B : Construction of the 4-substituted pyrrolidin-2-one scaffold
  • Fragment C : Introduction of the 2,5-dimethylphenyl group through nucleophilic substitution or transition metal-catalyzed coupling

Stepwise Synthetic Routes

Benzodiazole Core Synthesis

The 1-ethyl-1H-1,3-benzodiazole moiety is synthesized through a three-step sequence:

Reaction 1 : Ethylation of o-phenylenediamine
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{Et}3\text{N, DMF}} \text{C}6\text{H}4(\text{NH}2)(\text{NHCH}2\text{CH}3)
$$
Conditions : 60°C, 12 hr, 78% yield

Reaction 2 : Cyclocondensation with formic acid
$$
\text{C}6\text{H}4(\text{NH}2)(\text{NHCH}2\text{CH}_3) + \text{HCOOH} \xrightarrow{\Delta} \text{1-Ethyl-1H-benzo[d]imidazole}
$$
Optimized Parameters :

  • Temperature: 140°C
  • Catalyst: None required
  • Yield: 85%

Pyrrolidin-2-one Ring Formation

The central pyrrolidinone scaffold is constructed via intramolecular cyclization:

Reaction 3 : Michael addition-cyclization cascade
$$
\text{CH}2=\text{CHCO}2\text{R} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{LiOH}} \text{Pyrrolidin-2-one derivative}
$$
Key Variables :

Parameter Optimal Value
Solvent THF/H₂O (3:1)
Temperature 0°C → rt
Base LiOH
Reaction Time 24 hr
Yield 67%

Fragment Coupling and Functionalization

Buchwald-Hartwig Amination

The 2,5-dimethylphenyl group is introduced via palladium-catalyzed coupling:

Reaction 4 :
$$
\text{Pyrrolidinone-Br} + \text{2,5-Me}2\text{C}6\text{H}3\text{NH}2 \xrightarrow{\text{Pd}2(\text{dba})3, Xantphos}} \text{Target Compound}
$$
Catalytic System :

Component Loading
Pd₂(dba)₃ 2 mol%
Xantphos 4 mol%
Cs₂CO₃ 2 equiv

Performance Metrics :

  • Temperature: 110°C
  • Solvent: 1,4-Dioxane
  • Yield: 72%
  • Purity: >98% (HPLC)

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advances implement flow chemistry for improved efficiency:

Reactor Configuration :

  • Stage 1 : Microstructured mixer for benzodiazole formation (residence time: 5 min)
  • Stage 2 : Packed-bed reactor with immobilized lipase for enantioselective cyclization
  • Stage 3 : Membrane separation unit for in-line purification

Economic Advantages :

Metric Batch Process Flow Process
Production Time 72 hr 8 hr
Yield 68% 82%
Solvent Consumption 120 L/kg 45 L/kg

Stereochemical Control and Chiral Resolution

The target compound contains one chiral center at C4 of the pyrrolidinone ring. Industrial routes employ:

Method A : Enzymatic kinetic resolution using Candida antarctica lipase B

  • Substrate : Racemic 4-amino-pyrrolidinone
  • Conditions : pH 7.0, 35°C
  • ee : >99%

Method B : Chiral auxiliary approach with (R)-phenylglycinol

  • Diastereomeric Excess : 94%
  • Recovery Yield : 88%

Analytical Characterization Protocols

Critical quality control parameters and methods:

Table 1 : Spectroscopic Fingerprints

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=8.4 Hz, 2H, ArH), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 3.75 (m, 1H, C4-H)
¹³C NMR δ 178.9 (C=O), 151.2 (benzodiazole C2), 21.5 (CH₃)
HRMS (ESI+) m/z 363.1812 [M+H]⁺ (calc. 363.1809)

Chromatographic Methods :

  • HPLC : C18 column, 65:35 MeCN/H₂O, 1.0 mL/min, tₖ=12.7 min
  • Chiral GC : β-DEX™ 120 column, 140°C isothermal, enantiomer separation Δt=1.3 min

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization reactions, using reagents like ethyl acetoacetate derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Introduction of the 1-ethylbenzodiazole moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Functionalization of the aromatic ring (2,5-dimethylphenyl) through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
  • Optimization : Microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating . Purity is monitored via HPLC or TLC .

Q. How to characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the benzodiazole moiety’s affinity for ATP-binding pockets .
  • Dose-Response : IC50_{50} calculations using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Structural Confirmation : Re-analyze compound batches via 1^1H NMR and LC-MS to rule out degradation or impurities .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if activity discrepancies arise .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400 + water) or nanoformulation .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor via LC-MS/MS to identify metabolic hotspots .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction, critical for dose calibration .

Q. How to investigate structure-activity relationships (SAR) for the 2,5-dimethylphenyl and benzodiazole substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace methyl groups with halogens or electron-withdrawing groups (e.g., -CF3_3) and compare activity .
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate substituent steric/electronic parameters with biological data .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize binding interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to identify pH-sensitive functional groups (e.g., benzodiazole ring) .

Q. Why do computational docking results sometimes mispredict binding affinities for this compound?

  • Methodological Answer :

  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for ligand and protein flexibility .
  • Solvent Effects : Include explicit water molecules in docking grids (e.g., AutoDock Vina) to improve accuracy .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposes)
LogP (Lipophilicity)Shake-flask + HPLC3.2 ± 0.3
Aqueous Solubility (25°C)Nephelometry12 µg/mL (pH 7.4)
Plasma Stability (Human)LC-MS/MS>90% intact after 4 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.